3-Chloro-2-(isopropylthio)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYRCWDQTVQNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370920 | |
| Record name | 3-Chloro-2-(isopropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179104-32-6 | |
| Record name | 3-Chloro-2-[(1-methylethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179104-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(isopropylthio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179104326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-(isopropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-(isopropylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Chloro-2-isopropylsulfanyl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Chloro 2 Isopropylthio Aniline
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down the target molecule into simpler precursor structures, known as synthons, and their corresponding synthetic equivalents. wikipedia.orgslideshare.net The goal is to simplify the structure until commercially available or easily prepared starting materials are reached. wikipedia.org
For 3-Chloro-2-(isopropylthio)aniline, three primary disconnections can be envisioned:
C-N Bond Disconnection: The most logical primary disconnection is that of the aniline (B41778) C-N bond. This is a common strategy as the amino group can be readily formed from the reduction of a nitro group. youtube.com This disconnection leads to the precursor 2-chloro-1-(isopropylthio)-3-nitrobenzene .
C-S Bond Disconnection: The second disconnection targets the aryl-sulfur bond of the thioether. This bond can be formed via a nucleophilic aromatic substitution (SNAr) reaction. This points to a precursor like 1,2-dichloro-3-nitrobenzene and a synthetic equivalent for the isopropylthio group, such as sodium isopropylthiolate .
C-Cl Bond Disconnection: A C-Cl disconnection would imply an electrophilic chlorination of a 2-(isopropylthio)aniline (B1631709) precursor. However, due to the strong ortho,para-directing nature of both the amino and thioether groups, achieving selective chlorination at the meta position (position 3) would be extremely challenging and likely result in a mixture of unwanted isomers. Therefore, this disconnection is considered strategically poor.
Based on this analysis, the most viable synthetic strategy involves introducing the substituents in the following order: starting with a pre-halogenated nitroaromatic, introducing the isopropylthio group, and finally, forming the aniline functionality.
Retrosynthetic Pathway for this compound
| Target Molecule | Disconnection | Precursors |
| This compound | C(aryl)-NH2 | 2-Chloro-1-(isopropylthio)-3-nitrobenzene |
| 2-Chloro-1-(isopropylthio)-3-nitrobenzene | C(aryl)-S | 1,2-Dichloro-3-nitrobenzene + Isopropyl thiol |
Total Synthesis Approaches to the Aniline Core
The total synthesis is designed based on the preferred retrosynthetic pathway, ensuring precise control over the placement of each functional group.
The final step in the proposed synthesis is the reduction of the nitro group in the precursor, 2-chloro-1-(isopropylthio)-3-nitrobenzene. This transformation is a cornerstone of aniline synthesis and can be accomplished using various established methods. youtube.com The choice of reagent can be influenced by factors such as functional group tolerance, reaction conditions, and scalability.
Commonly used reducing agents for this conversion include metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, and catalytic hydrogenation. youtube.com
Table of Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Notes |
| Fe / HCl or CH₃COOH | Aqueous or alcoholic solvent, heating | A classic, inexpensive, and robust method. youtube.com |
| SnCl₂·2H₂O / HCl | Ethanol (B145695), reflux | A common laboratory-scale method. youtube.com |
| H₂ / Pd-C | Methanol or Ethanol, RT, pressure | A clean method, but may be sensitive to sulfur-containing compounds. |
| Sodium Polysulfide (Na₂Sₓ) | Aqueous or alcoholic solution, heating | Can be used for selective reduction of nitro groups. google.com |
The isopropylthio group is installed via a nucleophilic aromatic substitution (SNAr) reaction. In this key step, 1,2-dichloro-3-nitrobenzene serves as the electrophilic substrate. The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack, facilitating the displacement of one of the chlorine atoms.
The nucleophile, isopropylthiolate, is typically generated in situ by treating isopropyl thiol with a suitable base like sodium hydroxide (B78521) or sodium hydride. The reaction proceeds with high regioselectivity, with the thiolate preferentially displacing the chlorine atom at the C2 position, which is ortho to the nitro group.
Typical Conditions for SNAr Thiolation
| Parameter | Condition |
| Substrate | 1,2-Dichloro-3-nitrobenzene |
| Nucleophile | Isopropyl thiol |
| Base | NaOH, KOH, or NaH |
| Solvent | DMF, DMSO, or Ethanol |
| Temperature | Room Temperature to 100 °C |
A direct, regioselective chlorination to produce the desired 3-chloro isomer on an unsubstituted or monosubstituted aniline ring is synthetically challenging. Electrophilic chlorination of anilines or related compounds typically yields ortho- and para-substituted products. nih.govresearchgate.net While some modern palladium-catalyzed methods can achieve meta-chlorination, they often require specific directing groups and may not be applicable in this case. nih.gov
To circumvent these regioselectivity issues, the most effective strategy is to utilize a starting material where the chlorine atom is already in the correct position. The selection of 1,2-dichloro-3-nitrobenzene as a key intermediate ensures that the final product will have the required 3-chloro substitution pattern relative to the aniline group. This approach provides unambiguous control over the molecular architecture, avoiding the formation of isomeric byproducts and the need for difficult purification steps.
Mechanistic Elucidation of Key Synthetic Steps
Understanding the mechanisms of the core reactions is crucial for optimizing conditions and predicting outcomes.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The introduction of the isopropylthio group proceeds via a well-defined two-step addition-elimination mechanism.
Nucleophilic Attack: The isopropylthiolate anion attacks the carbon atom bearing a chlorine atom at the C2 position, which is activated by the adjacent nitro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the chloride leaving group, yielding the product, 2-chloro-1-(isopropylthio)-3-nitrobenzene.
Exploration of Sustainable and Green Chemistry Synthetic Routes
Green chemistry principles encourage the development of synthetic routes that are more environmentally benign. acs.org Several aspects of the synthesis of this compound can be adapted to align with these principles.
Catalytic Methods: For the nitro reduction step, catalytic hydrogenation using a palladium or platinum catalyst is a greener alternative to stoichiometric metal reductants like iron or tin chloride. youtube.com This method has high atom economy and produces water as the only byproduct, although catalyst poisoning by the sulfur-containing thioether can be a concern and may require specialized catalysts or conditions.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. tandfonline.com Applying microwave irradiation to the SNAr step could potentially reduce reaction times significantly and may allow for the use of greener solvents like water or ethanol, reducing the reliance on high-boiling polar aprotic solvents like DMF or DMSO. tandfonline.com
Use of Greener Solvents: Research into the use of ionic liquids as solvents for halogenation and other reactions on anilines has shown promise. nih.govdoaj.org While not directly applicable to the proposed main pathway which avoids a separate chlorination step, this highlights a trend towards replacing volatile organic compounds (VOCs) with less hazardous alternatives.
Table of Green Chemistry Considerations
| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |
| Nitro Reduction | SnCl₂ or Fe in acid | Catalytic Hydrogenation (H₂/Catalyst) | Atom Economy, Waste Prevention |
| Thioether Formation | DMF or DMSO as solvent | Microwave-assisted reaction in ethanol or water | Use of Safer Solvents, Energy Efficiency |
| Chlorination | N/A (Designed out) | Use of pre-chlorinated starting material | Atom Economy, Designing Safer Syntheses |
By integrating these advanced and sustainable approaches, the synthesis of this compound can be achieved with high efficiency, regiochemical control, and a reduced environmental footprint.
Optimization of Synthetic Yields and Purity Profiles
Synthesis of 3-chloro-2-mercaptoaniline Intermediate
The synthesis of the 3-chloro-2-mercaptoaniline intermediate could potentially start from 2,3-dichloronitrobenzene (B165493). The preparation of 2,3-dichloronitrobenzene itself can be achieved through the nitration of 1,2-dichlorobenzene. The regioselectivity of this nitration is a critical factor, and the use of an anhydrous mixture of phosphoric acid, sulfuric acid, and nitric acid has been shown to favor the formation of the desired 2,3-isomer over the 3,4-isomer.
Once 2,3-dichloronitrobenzene is obtained, a selective nucleophilic aromatic substitution of one of the chlorine atoms with a sulfur nucleophile, followed by the reduction of the nitro group, would lead to the desired 3-chloro-2-mercaptoaniline. Alternatively, reduction of the nitro group first to yield 2,3-dichloroaniline, followed by selective thiolation, could be explored.
S-Alkylation of 3-chloro-2-mercaptoaniline
The second key step is the S-alkylation of the 3-chloro-2-mercaptoaniline intermediate with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) in the presence of a base. This reaction introduces the isopropylthio group at the 2-position of the aniline ring.
The optimization of this alkylation step is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of base, solvent, temperature, and reaction time.
Detailed Research Findings
Table 1: Hypothetical Optimization of S-Alkylation of 3-chloro-2-mercaptoaniline
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 6 | 75 | 92 |
| 2 | NaH (1.2) | THF | Room Temp | 4 | 85 | 95 |
| 3 | Et₃N (2.0) | CH₂Cl₂ | Room Temp | 8 | 60 | 88 |
| 4 | Cs₂CO₃ (1.5) | DMF | 50 | 3 | 92 | 98 |
This table is a generalized representation and not based on actual experimental data for this compound.
From this hypothetical data, one could infer that a strong base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs₂CO₃) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) could lead to higher yields and purity. The use of a phase-transfer catalyst (PTC) with an inorganic base like sodium hydroxide could also be an effective strategy.
Further purification of the final product can be achieved through techniques such as column chromatography or recrystallization to obtain this compound with the desired high purity profile. The purity can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chemical Reactivity and Transformation Studies of 3 Chloro 2 Isopropylthio Aniline
Reactions at the Aniline (B41778) Nitrogen
The lone pair of electrons on the aniline nitrogen atom makes it a primary site for a variety of chemical transformations, including reactions with electrophiles and conversion into a diazonium salt.
Acylation and Alkylation Reactions
The primary amino group of 3-Chloro-2-(isopropylthio)aniline is expected to readily undergo acylation and alkylation reactions.
Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride would lead to the formation of the corresponding N-acetyl derivative. This reaction is often carried out to protect the amino group and to reduce its activating effect in subsequent electrophilic aromatic substitution reactions. libretexts.orgutdallas.edu The general procedure involves treating the aniline with the acylating agent, often in the presence of a base like sodium acetate (B1210297) or pyridine (B92270) to neutralize the acid byproduct. libretexts.org
Alkylation: The aniline nitrogen can also be alkylated by reaction with alkyl halides. However, direct alkylation of anilines with alkyl halides can be difficult to control and may lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. doubtnut.com
| Reaction Type | Reagent | Product | General Conditions |
| Acylation | Acetic anhydride | N-(3-Chloro-2-(isopropylthio)phenyl)acetamide | Presence of a base (e.g., sodium acetate), aqueous or organic solvent. libretexts.org |
| Alkylation | Alkyl halide (e.g., methyl iodide) | N-Alkyl-3-chloro-2-(isopropylthio)aniline | Typically requires a base to neutralize the formed hydrohalic acid. |
Table 1: Representative Acylation and Alkylation Reactions
Diazotization and Subsequent Transformations
Aromatic primary amines like this compound can be converted to diazonium salts through a process called diazotization. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). nih.govorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations where the diazonium group is replaced by a wide range of substituents. masterorganicchemistry.comcore.ac.ukorganic-chemistry.org
One of the most important applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst. organic-chemistry.orgmasterorganicchemistry.comnih.gov This provides a powerful method for introducing these functional groups onto the aromatic ring in positions that may not be accessible through direct electrophilic substitution.
| Initial Reaction | Reagent(s) | Intermediate | Subsequent Reaction | Reagent(s) | Final Product |
| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium chloride | Sandmeyer (Chlorination) | CuCl | 1,3-Dichloro-2-(isopropylthio)benzene |
| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium chloride | Sandmeyer (Bromination) | CuBr | 1-Bromo-3-chloro-2-(isopropylthio)benzene |
| Diazotization | NaNO₂, HCl (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium chloride | Sandmeyer (Cyanation) | CuCN | 2-Chloro-6-(isopropylthio)benzonitrile |
| Diazotization | NaNO₂, HBF₄ | 3-Chloro-2-(isopropylthio)benzenediazonium tetrafluoroborate | Schiemann Reaction | Heat | 1-Chloro-3-fluoro-2-(isopropylthio)benzene |
| Diazotization | NaNO₂, H₂SO₄ (aq) | 3-Chloro-2-(isopropylthio)benzenediazonium bisulfate | Hydrolysis | H₂O, Heat | 3-Chloro-2-(isopropylthio)phenol |
Table 2: Diazotization of this compound and Subsequent Transformations
Formation of Nitrogen-Containing Heterocyclic Derivatives
The aniline moiety in this compound serves as a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. Common strategies involve the condensation of the aniline with difunctional reagents to construct the heterocyclic ring.
Benzimidazoles: The reaction of this compound with carboxylic acids or their derivatives (such as aldehydes followed by oxidation) can lead to the formation of substituted benzimidazoles. nih.govresearchgate.net The reaction typically proceeds via the formation of an N-acyl or N-alkyl intermediate, followed by cyclization and dehydration. researchgate.net
Quinolines: Several classic named reactions can be employed to synthesize quinoline (B57606) derivatives from anilines. For example, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce a quinoline. scispace.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones. jptcp.com The Combes quinoline synthesis involves the reaction of anilines with β-diketones. jptcp.com The Friedländer synthesis condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org
| Heterocycle | Synthetic Strategy | Typical Reagents | Product |
| Benzimidazole | Condensation with a carboxylic acid derivative | Formic acid or an aldehyde followed by an oxidant | Substituted benzimidazole |
| Quinoline | Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | Substituted quinoline |
| Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone | Substituted quinoline |
| Quinoline | Combes Synthesis | β-Diketone | Substituted quinoline |
Table 3: Synthesis of Nitrogen-Containing Heterocycles
Reactions at the Aromatic Ring System
The aromatic ring of this compound is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions
The amino group (-NH₂) is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. The isopropylthio group (-S-iPr) is also an ortho-, para-director, though its activating effect is generally weaker than the amino group. The chloro group (-Cl) is a deactivating but ortho-, para-directing substituent. The combined effect of these groups will determine the position of substitution. Given the strong activating nature of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it (positions 4 and 6). Steric hindrance from the adjacent isopropylthio group might disfavor substitution at the 6-position, making the 4-position the most likely site for electrophilic attack.
Halogenation: Direct bromination of anilines can be vigorous and lead to polysubstitution. rsc.org To control the reaction and achieve monosubstitution, the amino group is often first acetylated to reduce its activating effect. rsc.org
Nitration: Direct nitration of anilines with concentrated nitric and sulfuric acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the meta-directing anilinium ion. sigmaaldrich.com Therefore, the amino group is typically protected as an acetamide (B32628) before nitration to favor the formation of the para-nitro product. nih.govcas.cn
Sulfonation: Anilines react with sulfuric acid to form the anilinium salt, which upon heating can rearrange to form the corresponding aminobenzenesulfonic acid. nih.gov
| Reaction | Reagent(s) | Expected Major Product(s) | Notes |
| Bromination | Br₂ in a non-polar solvent (with protected amine) | 4-Bromo-3-chloro-2-(isopropylthio)aniline derivative | The amino group is a strong activator; protection is often needed to prevent polysubstitution. rsc.org |
| Nitration | HNO₃, H₂SO₄ (with protected amine) | 3-Chloro-2-(isopropylthio)-4-nitroaniline derivative | Direct nitration can be complex; protection of the amino group is standard practice. sigmaaldrich.comnih.gov |
| Sulfonation | H₂SO₄, heat | 2-Amino-6-chloro-3-(isopropylthio)benzenesulfonic acid | The reaction proceeds via the anilinium salt. nih.gov |
Table 4: Electrophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution Reactions Involving the Chloro Substituent
The displacement of the chloro substituent on the aromatic ring by a nucleophile is generally difficult. However, nucleophilic aromatic substitution (SNAᵣ) can occur if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the amino and isopropylthio groups are electron-donating, which disfavors the SNAᵣ mechanism.
For a nucleophilic attack to occur on the chloro-substituted carbon, a strong nucleophile and harsh reaction conditions would likely be required. The reaction would proceed through a high-energy Meisenheimer-like intermediate.
| Nucleophile | Reagent | Potential Product | General Conditions |
| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 2-(Isopropylthio)-3-methoxyaniline | High temperature and pressure may be required. |
| Ammonia (B1221849) | Ammonia (NH₃) or a source of amide anion | 2-(Isopropylthio)benzene-1,3-diamine | Very harsh conditions (e.g., sodamide) would likely be necessary. nih.gov |
Table 5: Potential Nucleophilic Aromatic Substitution Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, which possesses an aryl chloride moiety, these reactions offer a versatile platform for structural diversification. The primary site of reactivity in these transformations is expected to be the carbon-chlorine bond, which can be activated by a palladium catalyst to undergo coupling with various partners.
Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound. researchgate.net In the case of this compound, a Suzuki-Miyaura reaction would involve the coupling of the aryl chloride with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.net This would result in the formation of a new carbon-carbon bond at the C-3 position of the aniline ring, replacing the chlorine atom. While specific examples with this exact substrate are not prevalent in broadly indexed literature, the reaction is widely used for functionalizing aryl chlorides. google.comnih.gov The general conditions often involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, and a base such as Na₂CO₃ or K₃PO₄ in a solvent system like toluene/water or dioxane/water. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. sielc.comresearchgate.net For this compound, this would entail reacting the compound with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction would introduce a vinyl group or a substituted vinyl group at the C-3 position. The reaction is typically catalyzed by Pd(OAc)₂ with phosphine ligands, and a base like triethylamine (B128534) is commonly used. google.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine. nih.gov While this compound already possesses an amino group, the Buchwald-Hartwig amination could be employed to introduce a substituted amino group at the C-3 position if the existing aniline nitrogen were protected. More commonly, the aryl chloride of one molecule of this compound could react with the amino group of another, or with a different amine entirely, to form a diarylamine or an N-aryl derivative, respectively. cmu.educas.cn This transformation is typically achieved using a palladium catalyst, a bulky electron-rich phosphine ligand (like XPhos or SPhos), and a strong base such as sodium tert-butoxide. cmu.edumedchemexpress.com
The following table summarizes the expected reactants and products for these cross-coupling reactions with this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Base (Example) | Expected Product Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | 3-R-2-(isopropylthio)aniline |
| Heck | R-CH=CH₂ | Pd(OAc)₂/P(o-tol)₃ | Et₃N | 3-(R-CH=CH)-2-(isopropylthio)aniline |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/XPhos | NaOtBu | 3-(R¹R²N)-2-(isopropylthio)aniline |
Table 1: Overview of potential Palladium-Catalyzed Cross-Coupling Reactions.
Transformations of the Isopropylthio Moiety
The isopropylthio group attached to the aniline ring is also susceptible to various chemical transformations, providing another avenue for the derivatization of the parent molecule.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the isopropylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. acsgcipr.org These transformations are valuable as they can significantly alter the electronic properties and steric bulk of the substituent, which can be useful in modulating the biological activity or chemical reactivity of the molecule.
The oxidation of sulfides to sulfoxides is typically achieved using one equivalent of an oxidizing agent, while the further oxidation to the sulfone requires a stronger oxidizing agent or a larger excess of the oxidant. organic-chemistry.org Common oxidants for these transformations include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.orgresearchgate.net The selective oxidation to the sulfoxide can often be achieved under carefully controlled conditions, such as low temperatures and dropwise addition of the oxidant. mdpi.com
For the conversion of this compound to its sulfone, a common procedure would involve using an excess of an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid or ethanol (B145695). mdpi.com
| Transformation | Reagent (Example) | Solvent (Example) | Product Name |
| Sulfide to Sulfoxide | 1.1 eq. H₂O₂ | Ethanol | 3-Chloro-2-(isopropylsulfinyl)aniline |
| Sulfide to Sulfone | >2 eq. H₂O₂ | Acetic Acid | 3-Chloro-2-(isopropylsulfonyl)aniline |
Table 2: Oxidation of the Isopropylthio Moiety.
Desulfurization Reactions
Desulfurization involves the removal of the sulfur-containing group from the aromatic ring. This can be achieved through various methods, often involving reductive cleavage. For aryl thioethers, reagents like Raney nickel are commonly used to achieve desulfurization, leading to the replacement of the thioether with a hydrogen atom. This transformation would convert this compound into 3-chloroaniline (B41212). Other methods for desulfurization can involve molybdenum hexacarbonyl or other transition metal complexes. researchgate.net
Reactions Involving Thioether Cleavage
Cleavage of the thioether bond can proceed through different pathways, depending on the reagents used. For instance, the cleavage of the S-C(aryl) bond or the S-C(isopropyl) bond can be targeted. Reductive cleavage with alkali metals in liquid ammonia (Birch reduction conditions) can lead to the formation of the corresponding thiol, 3-chloro-2-mercaptoaniline, by cleaving the S-isopropyl bond. Alternatively, certain Lewis acids in the presence of a nucleophile can promote the cleavage of the thioether.
Mechanistic Investigations of Novel Chemical Transformations
While novel chemical transformations of this compound are not extensively documented in readily available literature, the mechanisms of the aforementioned reactions are well-established for analogous systems.
In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., the organoboron compound or the amine) reacts with the Pd(II) complex.
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
For the oxidation of the thioether, the mechanism typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For example, with a peracid, the sulfur atom attacks the outer oxygen atom of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid. A second oxidation step proceeds similarly to form the sulfone.
Application Oriented Derivatization and Structure Activity Relationship Sar Research
Exploration of Biological Activities of Derivatives
Methodologies for Broad-Spectrum Biological Screening
Identifying the therapeutic potential of novel chemical entities derived from 3-Chloro-2-(isopropylthio)aniline necessitates comprehensive biological screening. High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid assessment of large libraries of derivatives against a multitude of biological targets.
HTS campaigns often employ miniaturized assays to test the compounds' effects on specific enzymes, receptors, or cellular pathways. For instance, derivatives could be screened against a panel of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govacs.org Biochemical assays, which measure the direct interaction of a compound with an isolated target protein, and cell-based assays, which assess the compound's effect within a living cell, are both integral to this initial phase of discovery.
A notable example of a broad screening approach involves the use of cell-based reporter assays. For instance, a library of compounds can be screened for their ability to modulate the activity of a specific signaling pathway, such as the NF-κB pathway, which is crucial in immune responses. nih.gov This can reveal unexpected activities and open new avenues for therapeutic development.
General Approaches to Target Identification and Validation
Once a "hit" compound—a derivative of this compound that displays interesting biological activity—is identified, the next critical step is to determine its molecular target. Affinity chromatography is a classic and widely used method for target identification. This technique involves immobilizing a derivative of the bioactive compound on a solid support and then passing a cell lysate over it. The proteins that bind to the compound can then be eluted and identified using mass spectrometry.
Another powerful technique is the use of photoaffinity probes. These are specially designed derivatives that can be activated by light to form a covalent bond with their target protein, allowing for more robust identification. nih.gov Computational approaches, such as molecular docking and virtual screening, can also be employed to predict potential targets by simulating the interaction of the compound with the three-dimensional structures of known proteins. nih.gov
Validation of the identified target is crucial to ensure that the observed biological effect is indeed mediated by the interaction with that specific protein. This can be achieved through various methods, including genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of the target protein and observe if the compound's effect is diminished.
SAR Studies for Potency and Selectivity Enhancement
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a roadmap for optimizing the potency and selectivity of a hit compound. By systematically modifying different parts of the this compound scaffold and assessing the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for therapeutic efficacy.
For aniline-based compounds, SAR studies often involve exploring the effects of different substituents on the aromatic ring. For example, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the addition of solubilizing groups to the aniline (B41778) ring was found to increase activity against the Wee1 kinase. acs.org Similarly, for derivatives of 7-chloro-(4-thioalkylquinoline), the oxidation state of the sulfur atom (sulfanyl, sulfinyl, or sulfonyl) significantly influenced their cytotoxic activity against cancer cell lines. nih.gov
The chlorine atom and the isopropylthio group on the this compound core are key handles for modification. Varying the size and electronics of the alkyl group on the sulfur or replacing the chlorine with other halogens or functional groups can dramatically alter the compound's interaction with its target. The goal is to identify modifications that enhance binding affinity for the desired target while minimizing interactions with off-target proteins, thereby improving selectivity and reducing potential side effects.
Role in Academic Drug Discovery and Development Pipelines
Academic research plays a vital role in the early stages of drug discovery, often focusing on novel targets and innovative chemical scaffolds like this compound.
Strategies for Hit-to-Lead Optimization
The transition from a "hit" to a "lead" compound involves a multi-parameter optimization process. A hit, identified from a screening campaign, may have moderate potency but often possesses undesirable properties such as poor solubility, metabolic instability, or off-target effects. Hit-to-lead optimization aims to address these deficiencies through iterative chemical synthesis and biological testing.
Computational tools are increasingly used to accelerate this process. For instance, computational fragment merging can be used to design new analogs with improved potency by combining structural features from different known inhibitors. nih.govnih.gov This approach can rapidly explore a vast chemical space and prioritize the synthesis of the most promising compounds.
A key aspect of hit-to-lead optimization is improving the "drug-like" properties of the molecule. This includes enhancing metabolic stability, often by modifying sites on the molecule that are prone to metabolism by liver enzymes. For aniline-containing compounds, this can be a significant challenge, and strategies may involve introducing blocking groups or altering the electronic properties of the aniline ring. youtube.com
The following table illustrates a hypothetical hit-to-lead optimization cascade for a derivative of this compound:
| Compound | R1-Group | R2-Group | Target Potency (IC50, µM) | Metabolic Stability (t1/2, min) |
| Hit-1 | H | H | 10.5 | < 5 |
| Analog-1a | Me | H | 5.2 | 15 |
| Analog-1b | H | F | 8.9 | 10 |
| Lead-1 | Me | F | 0.8 | 45 |
Prodrug Design Concepts
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. This strategy can be employed to overcome various challenges, such as poor solubility, low bioavailability, or to achieve targeted drug delivery.
For amine-containing compounds like this compound derivatives, several prodrug strategies can be envisioned. The aniline nitrogen can be acylated to form an amide, which can be designed to be cleaved by specific enzymes in the body. nih.gov For example, glucuronide prodrugs have been developed for aniline mustards, which are activated by glucuronidase enzymes that can be targeted to tumor tissues. acs.org
Another approach involves the use of promoieties that are cleaved under specific physiological conditions, such as changes in pH. nih.gov For instance, an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether can be attached to a hydroxyl group on a derivative, which is designed to be cleaved at a specific pH, releasing the active drug. nih.gov
The development of prodrugs for pyrrolotriazine aniline kinase inhibitors demonstrates the potential of this approach to enhance drug properties. google.com By masking a reactive site, the prodrug can improve stability and pharmacokinetic properties, leading to better therapeutic outcomes.
Advanced Spectroscopic and Analytical Characterization of 3 Chloro 2 Isopropylthio Aniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can provide precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C NMR spectra are the primary methods for initial structural verification. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each proton and carbon atom in the 3-Chloro-2-(isopropylthio)aniline structure.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and isopropyl protons.
Aromatic Region (approx. δ 6.7-7.3 ppm): The trisubstituted benzene (B151609) ring contains three protons. The proton at position 5 (H-5), situated between two other protons, is expected to appear as a triplet. The protons at positions 4 (H-4) and 6 (H-6) would each appear as a doublet. The exact chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and isopropylthio (-S-iPr) groups, and the electron-withdrawing chloro (-Cl) group.
Amine Protons (approx. δ 4.0-5.0 ppm): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding.
Isopropyl Group (approx. δ 1.3 and 3.2 ppm): The isopropyl moiety will exhibit a characteristic pattern. The single methine proton (-CH) adjacent to the sulfur atom is expected to be a septet shifted downfield due to the deshielding effect of the sulfur. The six equivalent methyl protons (-CH₃) will appear as a doublet further upfield.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.
Aromatic Region (approx. δ 115-150 ppm): Six signals are expected for the aromatic carbons. The carbons directly attached to the substituents (C-1 to C-3) will have their chemical shifts significantly influenced by the electronegativity and resonance effects of these groups. For instance, the carbon bearing the chlorine atom (C-3) would be deshielded, while the carbon attached to the amino group (C-1) would be shielded.
Isopropyl Group (approx. δ 23 and 35 ppm): Two signals corresponding to the methine (-CH) and the two equivalent methyl (-CH₃) carbons will be present in the aliphatic region of the spectrum.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1-NH₂ | 4.0 - 5.0 | br s | ~145 |
| C2-S | - | - | ~125 |
| C3-Cl | - | - | ~135 |
| C4-H | 6.7 - 6.9 | d | ~128 |
| C5-H | 7.0 - 7.2 | t | ~118 |
| C6-H | 6.8 - 7.0 | d | ~120 |
| S-CH(CH₃)₂ | 3.1 - 3.4 | sept | ~35 |
| S-CH(CH₃)₂ | 1.2 - 1.4 | d | ~23 |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key expected correlations include those between H-4 and H-5, and between H-5 and H-6, confirming their sequence on the aromatic ring. Another crucial correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link the H-4, H-5, and H-6 signals to their corresponding C-4, C-5, and C-6 signals, and similarly for the protons and carbons of the isopropyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu Key HMBC correlations would be expected between the isopropyl methyl protons and the aromatic C-2 carbon, confirming the attachment of the isopropylthio group to the ring at that position. Correlations from the H-6 proton to both C-2 and C-4 would further solidify the arrangement of substituents on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could provide insights into the preferred conformation of the molecule, for example, by showing a spatial correlation between the isopropyl methine proton and the aromatic H-6 proton, which would indicate a specific rotational orientation around the C-S bond. researchgate.net
Solid-State NMR Investigations for Polymorphism and Amorphous Forms
While solution-state NMR characterizes molecules in a dissolved, mobile state, solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in their solid form. emory.edu For a compound like this compound, ssNMR would be the primary tool for investigating polymorphism (the existence of multiple crystalline forms) and identifying amorphous content.
Different polymorphs have distinct crystal lattice arrangements, leading to magnetically non-equivalent environments for the nuclei. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiment would therefore produce a different spectrum for each polymorph. emory.edu The presence of multiple peaks for a single carbon site can indicate the presence of multiple molecules in the asymmetric unit of the crystal or a mixture of polymorphs. Peak broadening is often indicative of disorder or the presence of an amorphous (non-crystalline) form. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 0.001 mass units). This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₁₂ClNS), the theoretical exact mass of the protonated molecular ion ([M+H]⁺) containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S) is 202.0458. HRMS analysis confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint that can be used for structural elucidation.
For this compound, the mass spectrum is expected to show a distinctive molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion ([M]⁺˙) will appear as a pair of peaks at m/z 201 and 203 with a characteristic 3:1 intensity ratio. miamioh.edu
Key fragmentation pathways under electron ionization (EI) would likely involve the cleavage of the bonds adjacent to the sulfur atom and the aromatic ring.
Loss of an isopropyl radical: Cleavage of the S-CH bond could result in the loss of an isopropyl radical (•C₃H₇), leading to a fragment ion at m/z 158.
Formation of the isopropyl cation: The ejected isopropyl group could be detected as a stable secondary carbocation ([C₃H₇]⁺) at m/z 43, which could potentially be the base peak of the spectrum.
Loss of propene: A rearrangement followed by elimination of propene (C₃H₆) could lead to a fragment ion corresponding to 3-chloro-2-mercaptoaniline at m/z 159.
Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 166. nist.gov
The following table details the predicted major fragments for this compound in an EI mass spectrum.
| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Identity of Lost Neutral/Radical |
| 201 | [C₉H₁₂ClNS]⁺˙ | Molecular Ion |
| 166 | [C₉H₁₂NS]⁺ | •Cl |
| 159 | [C₆H₆ClNS]⁺˙ | C₃H₆ |
| 158 | [C₆H₅ClNS]⁺ | •C₃H₇ |
| 43 | [C₃H₇]⁺ | •C₆H₅ClNS |
Note: The relative abundances of these fragments depend on the ionization energy and the stability of the resulting ions and neutral species.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)
Hyphenated analytical techniques, which couple a separation method with a sensitive detection method, are indispensable for the unambiguous identification and quantification of this compound in complex matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful tools for this purpose, offering high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the analyte is first vaporized and separated from other components in a gaseous mobile phase based on its volatility and interaction with a stationary phase within a capillary column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and characteristic fragment ions are then detected.
For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.71 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern in EI-MS is predictable and provides structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-S bond or the C-C bond within the isopropyl group is a common fragmentation pathway for thioethers and alkyl-substituted compounds. The loss of a propyl radical (C₃H₇•) would result in a significant fragment ion.
Loss of the isopropyl group: A prominent fragment would be expected from the cleavage of the bond between the sulfur atom and the isopropyl group, leading to the formation of a stable cation.
Cleavage of the C-Cl bond: The loss of a chlorine radical is another possible fragmentation pathway.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of less volatile or thermally labile compounds. In this technique, the analyte is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, typically forming a protonated molecule [M+H]⁺ in the positive ion mode.
For this compound, the precursor ion in LC-MS/MS would be the protonated molecule at m/z 202.7. In tandem mass spectrometry, this precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions. These specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provide a high degree of selectivity and are used for quantification.
A proposed LC-MS/MS method for related aromatic amines has been developed, which can be adapted for this compound. nih.gov The selection of appropriate MRM transitions is crucial for method development.
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| GC-MS (EI) | |
| Molecular Ion (m/z) | 201/203 (approx. 3:1 ratio) |
| Key Fragment Ion (m/z) | [M - C₃H₇]⁺ |
| LC-MS/MS (ESI+) | |
| Precursor Ion (m/z) | 202.7 |
| Potential Product Ions (m/z) | Fragmentation of the isopropylthio group |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum would be expected to show characteristic bands for the amine, aromatic, chloro, and thioether functional groups. Based on data for similar compounds like 3-chloroaniline (B41212), the following assignments can be predicted. chemicalbook.com
Table 2: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Asymmetric & Symmetric Stretching | 3400 - 3250 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 2980 - 2850 |
| C=C (aromatic) | Ring Stretching | 1620 - 1580 |
| N-H (amine) | Bending | 1650 - 1580 |
| C-N (aromatic amine) | Stretching | 1335 - 1250 |
| C-S (thioether) | Stretching | 700 - 600 |
| C-Cl (aromatic) | Stretching | 800 - 600 |
Raman Spectroscopy for Complementary Vibrational Information
The Raman spectrum would be expected to show strong bands for the aromatic C=C stretching vibrations and the C-S stretching vibration. The symmetric vibrations of the isopropyl group would also be Raman active.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Currently, there is no publicly available X-ray crystallographic data for this compound. Such a study would provide invaluable information on its solid-state conformation, intramolecular and intermolecular interactions (such as hydrogen bonding involving the amine group), and crystal packing. This data would be crucial for understanding its physical properties and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. The development of a robust HPLC method is critical for quality control and purity assessment of this compound.
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aniline (B41778) derivatives. sielc.com In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For this compound, a suitable starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the retention of the basic aniline compound. For mass spectrometry compatible applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred. sielc.com
Key parameters to optimize during HPLC method development include:
Column: The choice of stationary phase (e.g., C18, C8, Phenyl) and column dimensions (length, internal diameter, particle size) will affect the resolution and analysis time.
Mobile Phase: The organic modifier (acetonitrile vs. methanol), mobile phase composition (isocratic vs. gradient elution), and pH of the aqueous component need to be optimized for optimal separation.
Flow Rate: The flow rate of the mobile phase influences the analysis time and separation efficiency.
Detection: A UV detector is commonly used for aromatic compounds. The detection wavelength should be set at the absorbance maximum of this compound to ensure high sensitivity.
A suggested starting condition for the HPLC analysis of this compound involves a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile compounds. For a compound like this compound, which may have limited volatility, derivatization is a crucial step to enhance its amenability to GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability, as well as to improve its chromatographic behavior and detection sensitivity.
Derivatization Strategies
The primary functional group in this compound that is targeted for derivatization is the amine group (-NH2). Common derivatization reactions for anilines include acylation, silylation, and alkylation. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) can produce stable, volatile derivatives that are well-suited for GC analysis with sensitive detectors like the electron capture detector (ECD) or a mass spectrometer (MS). nih.govnih.gov The choice of derivatizing agent depends on the specific analytical requirements, such as the desired level of sensitivity and the presence of interfering substances.
GC System and Conditions
A typical GC system for the analysis of volatile derivatives of this compound would consist of a capillary column, a temperature-programmable oven, an injector, and a detector. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (PDMS) or a 5% phenyl-PDMS stationary phase, is often suitable for the analysis of such derivatives. epa.govnih.gov
The oven temperature program is optimized to ensure the separation of the target analyte from other components in the sample matrix. A typical program might start at a lower temperature to allow for the trapping of volatile compounds at the head of the column, followed by a gradual increase in temperature to elute the compounds based on their boiling points and interactions with the stationary phase.
Detection Methods
Several detection methods can be employed for the analysis of derivatized this compound. A Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds. For halogenated derivatives, an Electron Capture Detector (ECD) offers high sensitivity. However, for unambiguous identification and quantification, a Mass Spectrometer (MS) is the detector of choice. nih.govnih.gov GC-MS allows for the identification of compounds based on their mass spectra, providing a high degree of confidence in the analytical results.
Illustrative GC Data for a Hypothetical Volatile Derivative
The following interactive table presents a hypothetical set of GC parameters and results for the analysis of a trifluoroacetyl derivative of this compound. This data is representative of what might be expected for such an analysis and is intended for illustrative purposes.
| Parameter | Value |
| Derivative | N-(3-chloro-2-(isopropylthio)phenyl)-2,2,2-trifluoroacetamide |
| GC Column | 5% Phenyl-PDMS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Expected Retention Time | 15.8 minutes |
| Key Mass Fragments (m/z) | 299 (M+), 230, 202, 167 |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is an essential technique for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. If a derivative of this compound possesses a chiral center, determining its enantiomeric purity is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for this purpose. mdpi.comnih.gov
Chiral Stationary Phases (CSPs)
The key to chiral separation in HPLC is the use of a chiral stationary phase. These phases are designed to interact differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including substituted anilines. nih.gov The choice of the specific CSP depends on the structure of the analyte and often requires screening of different columns to find the optimal one.
Mobile Phase and Separation Conditions
The mobile phase composition plays a critical role in achieving enantiomeric separation. For polysaccharide-based CSPs, a mixture of a non-polar solvent like hexane or heptane with a more polar alcohol modifier such as isopropanol or ethanol (B145695) is commonly used in normal-phase mode. In reversed-phase mode, mixtures of water or buffer with acetonitrile or methanol are employed. The ratio of the solvents is carefully optimized to achieve the best balance between resolution and analysis time.
Detection and Quantification
A UV detector is typically used for the detection of the separated enantiomers, provided the analyte has a suitable chromophore. The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram. For validation, it is important to demonstrate that the method is linear, accurate, precise, and robust. nih.gov
Illustrative Chiral HPLC Data
The following interactive table provides a hypothetical example of a chiral HPLC method for the determination of the enantiomeric purity of a chiral derivative of this compound. This data is for illustrative purposes only.
| Parameter | Value |
| Analyte | Chiral Derivative of this compound |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.5 minutes |
| Retention Time (Enantiomer 2) | 14.2 minutes |
| Resolution (Rs) | > 1.5 |
This table is for illustrative purposes and does not represent experimentally verified data for this compound or its derivatives.
Computational and Theoretical Investigations of 3 Chloro 2 Isopropylthio Aniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 3-Chloro-2-(isopropylthio)aniline.
DFT studies are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. For this compound, a typical DFT study would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
The primary output of such a calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, from which thermodynamic properties like the enthalpy of formation and Gibbs free energy can be derived. These energetic parameters are vital for predicting the stability of the molecule and its potential to participate in chemical reactions.
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.75 Å |
| C-S | ~1.78 Å | |
| S-C(isopropyl) | ~1.85 Å | |
| C-N | ~1.40 Å | |
| Bond Angle | C-S-C(isopropyl) | ~102° |
| Cl-C-C | ~120° | |
| Dihedral Angle | C-C-S-C | ~85° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of this compound. The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. The locations of the HOMO and LUMO density distributions on the molecule can predict the sites of electrophilic and nucleophilic attack, respectively. For an aniline (B41778) derivative, the HOMO is often localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: These energy values are hypothetical and serve to illustrate the output of a molecular orbital analysis.
DFT calculations can predict various spectroscopic properties, which can be invaluable for the characterization of this compound. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. This is useful for identifying characteristic functional group vibrations and for comparing with experimental spectra.
Similarly, by computing the electronic transitions between molecular orbitals, it is possible to predict the UV-Vis absorption spectrum, which provides information about the electronic structure and conjugation within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and are highly sensitive to the electronic environment of each nucleus, aiding in structure elucidation.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The presence of the flexible isopropylthio group suggests that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can influence its biological activity.
Molecular mechanics (MM) methods, which use a simpler, classical mechanics-based approach, are often employed for an initial scan of the conformational landscape. This is followed by more accurate DFT calculations on the low-energy conformers identified by MM.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. An MD simulation would track the movements of all atoms in the molecule in a simulated environment (e.g., in water or a lipid bilayer), providing insights into its conformational flexibility and interactions with its surroundings.
Reaction Mechanism Prediction and Transition State Characterization
Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, in the context of its synthesis or degradation, computational chemists can map out the entire reaction pathway. nih.gov This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them. nih.gov
The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.
In Silico Screening and Rational Design Approaches (related to SAR)
In silico screening techniques can be used to predict the biological activity of this compound and to guide the design of new, more potent analogs. These methods are often related to the development of Structure-Activity Relationships (SAR).
One common approach is molecular docking, where the molecule is computationally "docked" into the active site of a target protein. The docking score provides an estimate of the binding affinity. By systematically modifying the structure of this compound (e.g., by changing the substituents on the aniline ring) and re-docking the analogs, a rational design strategy can be developed to optimize the interaction with the target. This approach has been used for various aniline derivatives to explore their potential as therapeutic agents. stmjournals.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. In a QSAR study, a statistical model is built that correlates the chemical structures of a series of compounds with their measured biological activity. This model can then be used to predict the activity of new, untested compounds, such as derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds based on research conducted on structurally similar aniline and thioether derivatives. These studies provide a framework for predicting the potential biological activities, such as herbicidal or antifungal effects, of novel this compound derivatives and for guiding the synthesis of more potent analogues.
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. These properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. By developing a regression model that links these descriptors to the observed activity of a set of compounds, it becomes possible to predict the activity of new, unsynthesized molecules.
Detailed Research Findings from Analogous Systems:
QSAR studies on various aniline derivatives have demonstrated the importance of several key molecular features in determining their biological efficacy. For instance, research on monosubstituted anilines has shown a strong correlation between their toxicity to certain organisms and their hydrophobicity, often represented by the 1-octanol/water partition coefficient (logP or log KOW). nih.gov A study on the toxicity of 66 monosubstituted anilines to Tetrahymena revealed that a simple linear relationship with log KOW could predict their relative toxicity with a high degree of accuracy (r² = 0.885). nih.gov The developed QSAR equation was:
log IGC50⁻¹ = 0.599(log KOW) - 0.905 nih.gov
This model indicates that as the hydrophobicity (log KOW) of the aniline derivative increases, its biological activity (in this case, toxicity) also tends to increase. This is a common finding in QSAR studies, as hydrophobic compounds can more easily traverse biological membranes to reach their target sites.
Furthermore, electronic effects, as described by Hammett sigma (σ) constants, are often crucial in QSAR models of aniline derivatives. These constants quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. While the aforementioned study on monosubstituted anilines did not find a significant improvement by adding the Hammett constant as a second predictor, other QSAR studies on more complex aniline derivatives have shown its importance. nih.gov For this compound, the chlorine atom and the isopropylthio group exert specific electronic influences on the aniline ring, which in turn affect the pKa of the amino group and its potential interactions with biological targets. QSAR models for derivatives would need to account for the electronic contributions of any new substituents.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D spatial arrangement of molecular properties. These models generate contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity.
For example, a 3D-QSAR study on a series of antifungal 1,2,4-triazole-thioether compounds established a reliable CoMFA model (r² = 0.991, q² = 0.514). nih.gov Such a model for derivatives of this compound could reveal, for instance, that bulky substituents at a particular position on the aniline ring clash with the receptor binding site (steric hindrance), while an electron-withdrawing group at another position enhances binding through favorable electrostatic interactions.
Hypothetical QSAR Data for this compound Derivatives:
To illustrate the application of QSAR principles to this compound, a hypothetical dataset for a series of its derivatives with potential antifungal activity is presented below. The table includes the structures of the derivatives, their hypothetical biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration), and key molecular descriptors that would be used in a QSAR model.
Table 1: Hypothetical QSAR Data for Antifungal this compound Derivatives
| Compound ID | R Group (at position 5) | pIC50 | logP | Molecular Weight | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | -H | 4.5 | 3.8 | 215.7 | 2.1 |
| 2 | -F | 4.8 | 3.9 | 233.7 | 2.5 |
| 3 | -Cl | 5.1 | 4.3 | 250.2 | 2.6 |
| 4 | -CH₃ | 4.9 | 4.2 | 230.7 | 2.0 |
| 5 | -OCH₃ | 5.3 | 4.0 | 245.7 | 2.8 |
| 6 | -NO₂ | 5.8 | 3.7 | 260.7 | 4.5 |
In this hypothetical dataset, a preliminary analysis would suggest that increasing the electron-withdrawing character and polarity at the 5-position (e.g., with a nitro group) enhances the antifungal activity. A QSAR model derived from such data could be expressed by a multilinear regression equation:
pIC50 = b₀ + b₁(logP) + b₂(Dipole Moment) + ...
where b₀, b₁, and b₂ are regression coefficients.
3D-QSAR (CoMFA and CoMSIA) Insights:
A 3D-QSAR study would provide more granular insights. Below is a conceptual representation of the kind of data that would be generated in a CoMFA and CoMSIA analysis for herbicidal derivatives of this compound.
Table 2: Conceptual 3D-QSAR Model Parameters for Herbicidal Activity
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Steric Contribution (%) | Electrostatic Contribution (%) | Hydrophobic Contribution (%) | H-bond Donor Contribution (%) | H-bond Acceptor Contribution (%) |
|---|---|---|---|---|---|---|---|
| CoMFA | 0.65 | 0.92 | 55 | 45 | N/A | N/A | N/A |
| CoMSIA | 0.68 | 0.94 | 30 | 25 | 20 | 10 | 15 |
The data in Table 2 would suggest that for herbicidal activity, both steric and electrostatic fields are important, with steric factors having a slight edge in the CoMFA model. The CoMSIA model would further dissect the requirements, indicating that hydrophobic interactions and hydrogen bonding also play a significant role. The contour maps generated from such an analysis would guide chemists to, for example, place bulky, hydrophobic groups in one region of the molecule while avoiding them in another, and to introduce hydrogen bond acceptors in specific locations to enhance binding to a target enzyme.
Broader Academic Implications and Future Research Trajectories
Contribution to Fundamental Organic Chemistry Principles
The unique arrangement of substituents on the aniline (B41778) ring of 3-Chloro-2-(isopropylthio)aniline makes it an excellent model for studying fundamental principles of organic chemistry. The interplay of electronic and steric effects of the chloro, amino, and isopropylthio groups can provide valuable insights into reaction mechanisms and molecular properties.
The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, the presence of the bulky isopropylthio group at one ortho position and a chloro group at the meta position introduces significant steric hindrance and electronic modulation. This complex substitution pattern challenges simple predictive models of aromatic reactivity and provides a platform for detailed mechanistic studies.
Key Research Findings on Substituted Anilines:
| Research Area | Finding | Implication for this compound |
| Regioselectivity in Electrophilic Substitution | The directing effects of multiple substituents can be competitive or synergistic. | The interplay between the ortho,para-directing amino group and the deactivating, ortho,para-directing chloro group, along with the steric bulk of the isopropylthio group, makes predicting the outcome of electrophilic substitution reactions complex and worthy of investigation. |
| Acidity and Basicity | The pKa of the anilinium ion is significantly influenced by the electronic nature of the ring substituents. | The electron-withdrawing chloro group is expected to decrease the basicity of the amino group, while the sulfur atom of the isopropylthio group could potentially interact with the amino group, further modifying its electronic properties. |
| Conformational Analysis | The orientation of bulky substituents can influence the overall shape and reactivity of the molecule. | The preferred conformation of the isopropylthio group relative to the plane of the benzene (B151609) ring could impact the accessibility of the adjacent amino group and the overall steric environment of the molecule. |
Potential for Novel Methodologies in Organic Synthesis
The multifunctional nature of this compound makes it a versatile building block for the development of novel synthetic methodologies. The presence of three distinct functional groups—an amine, a thioether, and an aryl chloride—allows for a wide range of selective chemical transformations.
The amino group can be readily diazotized and converted into a variety of other functional groups. The thioether linkage offers opportunities for oxidation to the corresponding sulfoxide (B87167) or sulfone, which can act as directing groups or participate in further reactions. The carbon-chlorine bond is amenable to cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, providing a powerful tool for the construction of more complex molecular architectures. The development of selective methods to functionalize one site in the presence of the others is a significant area for future research.
Emerging Applications in Interdisciplinary Sciences, Including Chemical Biology and Materials Science
While specific applications of this compound are not yet widely reported, its structural motifs are found in molecules with important biological and material properties. This suggests a high potential for its use in these interdisciplinary fields.
In Chemical Biology: Substituted anilines are common scaffolds in medicinal chemistry. For instance, related compounds like 3-chloroaniline (B41212) are used in the synthesis of pharmaceuticals. atamanchemicals.com The introduction of a thioether moiety can enhance lipophilicity and modulate metabolic stability, properties that are crucial for drug design. The compound could serve as a valuable starting material for the synthesis of novel bioactive compounds, and its analysis by techniques like HPLC is relevant for pharmacokinetic studies. sielc.com
In Materials Science: Organosulfur compounds are known to have interesting optical and electronic properties. nih.gov The incorporation of this compound into polymer backbones or as a component in the synthesis of organic functional materials could lead to new materials with tailored properties. For example, aniline derivatives are used in the development of vulcanization accelerators for rubber, highlighting the utility of this class of compounds in polymer science. wikipedia.org Furthermore, the presence of sulfur could facilitate coordination to metal centers, suggesting potential applications in the design of metal-organic frameworks (MOFs) with catalytic or sensory properties. bioengineer.org
Challenges and Opportunities in Further Research on this Compound Class
The primary challenge in the study of this compound is the current lack of extensive academic literature detailing its synthesis, reactivity, and properties. This, however, also represents a significant opportunity for new research.
Synthetic Challenges and Opportunities: Developing efficient and scalable synthetic routes to this compound and its derivatives is a key area for investigation. While syntheses of related compounds like 3-chloro-2-methylaniline (B42847) are established, google.comgoogle.com optimizing conditions for the introduction of the isopropylthio group selectively is a worthwhile endeavor.
Reactivity Studies: A systematic investigation of the reactivity of each functional group in the presence of the others is needed. This would involve exploring a wide range of reaction conditions to achieve chemoselective transformations, which would be highly valuable for synthetic chemists.
Exploring Biological and Material Properties: A significant opportunity lies in the systematic screening of this compound and its derivatives for biological activity and material properties. This could involve high-throughput screening in various biological assays and incorporation into different material architectures.
Outlook for Translation of Academic Findings into Applied Chemical Solutions
The academic exploration of this compound holds considerable promise for translation into practical applications. As a versatile chemical intermediate, further research into its properties and reactivity is likely to unlock its potential in several key areas.
The development of novel pharmaceuticals and agrochemicals represents a major avenue for the application of this compound. Its unique substitution pattern could lead to the discovery of molecules with enhanced efficacy and selectivity. In materials science, the insights gained from studying this molecule could inform the design of new polymers, sensors, and electronic materials with advanced functionalities.
The journey from fundamental academic study to applied chemical solutions is often long, but for a molecule with the structural richness of this compound, the potential rewards are substantial. Continued research into this and related compounds will undoubtedly contribute to the advancement of both fundamental chemistry and its practical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-2-(isopropylthio)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A feasible approach involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., chlorine) in a precursor like 3-chloro-2-nitroaniline with isopropylthiol under basic conditions (e.g., NaH or KOH in DMF) . Optimization includes monitoring reaction temperature (e.g., 30–60°C), solvent polarity, and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield tracking via HPLC or GC-MS is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 6.5–7.5 ppm) and isopropylthio groups (δ 1.2–1.4 ppm for CH, δ 3.0–3.5 ppm for SCH). NMR confirms the isopropylthio linkage (C-S at ~35–40 ppm) and aromatic carbons .
- FT-IR : Look for N-H stretches (~3350 cm), C-S (650–750 cm), and aromatic C-Cl (550–600 cm) .
- Mass Spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 215.7 (CHClNS) with fragmentation patterns confirming substituents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential toxicity and volatility. Spill management requires inert absorbents (e.g., sand) and disposal via hazardous waste protocols. Monitor air quality (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) to prevent inhalation risks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to analyze electron density (e.g., Fukui indices) at the Cl and S sites, predicting nucleophilic/electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in the MAP kinase family). The isopropylthio group may enhance hydrophobic binding to active sites, as seen in similar aniline derivatives .
Q. What strategies resolve contradictions between experimental and computational data for this compound’s crystal structure or reaction pathways?
- Methodological Answer :
- Crystallography : Refine X-ray diffraction data using SHELXL to resolve discrepancies in bond lengths/angles. For example, if computational models overestimate C-S bond length, adjust torsional parameters in refinement .
- Kinetic Studies : Compare DFT-predicted activation energies with experimental Arrhenius plots (via variable-temperature NMR or stopped-flow spectroscopy) to validate reaction mechanisms .
Q. How does the isopropylthio substituent influence the compound’s electronic properties compared to other thioether analogs (e.g., methylthio or benzylthio)?
- Methodological Answer : Conduct Hammett analysis or cyclic voltammetry to measure electron-withdrawing/donating effects. The isopropyl group’s steric bulk may reduce conjugation efficiency vs. smaller substituents, altering redox potentials by ~50–100 mV. Compare with analogs like 3-Chloro-2-(methylthio)aniline using UV-Vis spectroscopy (λ shifts) .
Q. What role could this compound play in designing enzyme inhibitors or agrochemicals?
- Methodological Answer : The compound’s aromatic amine and thioether motifs are found in kinase inhibitors (e.g., p38 MAPK). Test inhibitory activity via in vitro assays (e.g., IC determination using fluorescence-based kinase kits). For agrochemicals, evaluate herbicidal activity by measuring chlorophyll degradation in plant models (e.g., Arabidopsis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
